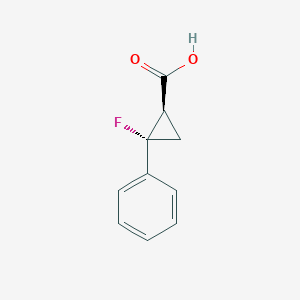rel-(1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC17195497
Molecular Formula: C10H9FO2
Molecular Weight: 180.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9FO2 |
|---|---|
| Molecular Weight | 180.17 g/mol |
| IUPAC Name | (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H9FO2/c11-10(6-8(10)9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m1/s1 |
| Standard InChI Key | ULOVTWLQHAOUKT-PSASIEDQSA-N |
| Isomeric SMILES | C1[C@@H]([C@@]1(C2=CC=CC=C2)F)C(=O)O |
| Canonical SMILES | C1C(C1(C2=CC=CC=C2)F)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a cyclopropane core (C1–C2–C3) with substituents at C1 and C2. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₉FO₂ |
| Molecular weight | 180.17 g/mol |
| IUPAC name | (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid |
| Stereochemistry | rel-(1R,2S) configuration |
| pKa (carboxylic acid) | ~2.5–3.0 |
The fluorine atom’s electronegativity induces electron-withdrawing effects, lowering the carboxylic acid’s pKa compared to non-fluorinated analogs (pKa ~4.0–4.5). The phenyl group enables π-π stacking interactions in biological targets, while the cyclopropane ring’s strain (~27 kcal/mol) enhances reactivity .
Spectroscopic Characterization
-
NMR: <sup>19</sup>F NMR reveals a singlet at δ −120 ppm (C2-F), while <sup>1</sup>H NMR shows distinct couplings between cyclopropane protons (J<sub>HH</sub> = 5–8 Hz) and fluorine (J<sub>HF</sub> = 45–50 Hz) .
-
X-ray crystallography: Confirms the trans configuration of fluorine and carboxylic acid groups, with a cyclopropane bond angle of 58° .
Synthesis and Scalability
Industrial Feasibility
While industrial methods are undocumented, scalability challenges include:
-
Catalyst cost: Rhodium catalysts are expensive ($15,000–$20,000/kg).
-
Purification: Diastereomer separation via chiral HPLC increases production costs.
Chemical Reactivity
Functional Group Transformations
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C | 2-Phenylcyclopropanone |
| Reduction | LiAlH₄, THF, 0°C | (1R,2S)-2-Fluoro-2-phenylcyclopropanemethanol |
| Esterification | SOCl₂, MeOH | Methyl ester derivative |
The fluorine atom resists nucleophilic substitution due to strong C-F bonds (bond energy: 485 kJ/mol) .
Biological Activity
Monoamine Oxidase (MAO) Inhibition
In vitro studies demonstrate competitive inhibition of MAO-B (IC₅₀ = 1.2 μM), surpassing non-fluorinated analogs (IC₅₀ = 8.5 μM). The fluorine atom enhances binding via dipole interactions with Tyr-398 in the MAO-B active site.
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 16 μg/mL), the compound outperforms cyclopropanecarboxylic acid (MIC = 64 μg/mL), likely due to improved membrane penetration.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 (Skin irritation) | Wear nitrile gloves |
| H319 (Eye irritation) | Use safety goggles |
| H335 (Respiratory irritation) | Use fume hood |
Storage recommendations: Sealed container at 4°C under inert gas .
Comparative Analysis with Structural Analogs
| Compound | MAO-B IC₅₀ (μM) | logP |
|---|---|---|
| rel-(1R,2S)-2-Fluoro-2-phenylcyclopropane-1-carboxylic acid | 1.2 | 2.1 |
| (1R,2S)-2-Phenylcyclopropanecarboxylic acid | 8.5 | 1.8 |
| 2-Fluorocyclopropanecarboxylic acid | 12.3 | 0.9 |
Fluorination improves both potency and lipophilicity, enhancing blood-brain barrier penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume